Methyl 3-bromo-2,6-difluorobenzoate
Description
Significance of Halogenated Benzoate (B1203000) Esters as Synthetic Intermediates
Halogenated compounds are fundamental in the chemical industry, serving as crucial synthetic intermediates in sectors ranging from pharmaceuticals to agrochemicals and materials science. gmrpharma.com The inclusion of halogen atoms like bromine and fluorine into a molecule can significantly alter its physical, chemical, and biological properties. For instance, fluorinated groups are often used in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. alfa-chemistry.com
Benzoate esters, a class of compounds containing a methyl ester attached to a benzene (B151609) ring, are themselves versatile intermediates. They are readily synthesized and can undergo a variety of chemical transformations. When combined with halogen substituents, the resulting halogenated benzoate esters become powerful tools for constructing complex molecular architectures. They can participate in a wide array of reactions, including nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the formation of Grignard reagents. The specific positioning of halogens on the aromatic ring influences the reactivity of the molecule, allowing for regioselective modifications that are critical in multi-step syntheses. gmrpharma.comdoorblog.jp These intermediates are foundational in the preparation of a diverse range of more complex molecules, including active pharmaceutical ingredients and pesticides. guidechem.com
Overview of the Research Landscape for Methyl 3-bromo-2,6-difluorobenzoate
The research landscape for this compound appears to be that of an emerging building block rather than a widely documented intermediate. It is commercially available from various chemical suppliers, who classify it as a synthetic reagent, an organic building block, and specifically as a fluorinated intermediate. ambeed.comguidechem.com These classifications suggest its intended use is in the synthesis of more complex molecules, likely within the pharmaceutical and agrochemical research and development sectors. guidechem.com
While specific examples of its application in peer-reviewed journals or patents are not extensively documented, its structural motifs are present in compounds explored in medicinal chemistry and materials science. vulcanchem.com For example, the related isomer, Methyl 4-bromo-2,6-difluorobenzoate, has been used in the synthesis of complex organic molecules. The potential for this compound lies in the unique reactivity conferred by its specific substitution pattern. The presence of two electron-withdrawing fluorine atoms ortho to the ester group can influence the reactivity of the ester, while the bromine atom at the meta position provides a handle for cross-coupling reactions.
Scope and Objectives for Advanced Research on the Chemical Compound
Given its structure and classification as a synthetic intermediate, the scope for advanced research on this compound is considerable. Future research objectives could focus on several key areas:
Exploration of Reactivity: A primary objective would be to systematically investigate its reactivity in a range of modern synthetic reactions. This includes its utility in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position. Understanding its behavior under different reaction conditions is crucial for establishing it as a reliable synthetic tool.
Synthesis of Novel Compounds: A major goal would be to utilize this compound as a key starting material for the synthesis of novel, highly functionalized aromatic compounds. Its unique combination of halogens and an ester group could be leveraged to create libraries of compounds for screening in medicinal chemistry and agrochemical discovery programs.
Development of Bioactive Molecules: Research could be directed towards incorporating the 3-bromo-2,6-difluorobenzoyl moiety into known bioactive scaffolds. The specific electronic properties imparted by the fluorine and bromine atoms could lead to the development of new drug candidates with improved efficacy or pharmacokinetic profiles.
Materials Science Applications: The high degree of fluorination and the presence of a reactive bromine site make this compound a potential precursor for novel polymers or functional materials. Research could explore its incorporation into materials designed for specific electronic or physical properties.
In essence, while the current body of literature on the specific applications of this compound is limited, its chemical structure strongly suggests a significant potential for future research and application across various domains of chemical synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVRSJQCIUFAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378875-92-3 | |
| Record name | Methyl 3-bromo-2,6-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3 Bromo 2,6 Difluorobenzoate
Precursor Chemistry and Strategic Starting Materials
The successful synthesis of methyl 3-bromo-2,6-difluorobenzoate is highly dependent on the strategic selection and preparation of its precursors.
Synthesis of Key Halogenated Aromatic Intermediates
Key intermediates in the synthesis of this compound include 1-bromo-3,5-difluorobenzene (B42898) and 4-bromo-2,6-difluorobenzoic acid.
1-bromo-3,5-difluorobenzene is a versatile precursor used in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.com It can be synthesized through several methods, including the bromination of 3,5-difluorobenzene with a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. nbinno.com Another common method is the Sandmeyer reaction, which involves the conversion of 3,5-difluoroaniline (B1215098) to its diazonium salt, followed by a reaction with hydrobromic acid (HBr) in the presence of copper(I) bromide (CuBr). google.comgoogle.com This method is noted for its high yield. google.com
4-bromo-2,6-difluorobenzoic acid is another crucial intermediate. sigmaaldrich.comsigmaaldrich.com A method for its preparation involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent in an organic solvent to form a 4-substituted lithium salt, which is then hydrolyzed to yield the final product. google.com This process is advantageous due to its simple procedure, mild reaction conditions, and high yield. google.com
Esterification Strategies for Benzoate (B1203000) Moiety Construction
The formation of the benzoate moiety is a critical step in the synthesis of this compound.
Optimization of Direct Esterification Protocols
Direct esterification of 3-bromo-2,6-difluorobenzoic acid with methanol (B129727) is a common method. This acid-catalyzed reaction is reversible, and to achieve high yields, a large excess of alcohol is typically used to shift the equilibrium toward the formation of the ester. aocs.org The choice of acid catalyst is important to facilitate the reaction while avoiding unwanted side effects. aocs.org
Transesterification Approaches to this compound
Transesterification, or ester exchange, is an alternative method that also proceeds under similar acid-catalyzed conditions. aocs.org In this process, an existing ester is converted to a different ester by reacting it with an excess of the desired alcohol. aocs.org The reaction can be driven to completion by using a large excess of the new alcohol. aocs.org Base-catalyzed transesterification using reagents like sodium methoxide (B1231860) in methanol can also be employed and is often faster than acid-catalyzed methods. aocs.org
Regioselective Bromination and Fluorination Techniques in Aromatic Systems
The precise placement of halogen atoms on the aromatic ring is crucial for the synthesis of complex molecules.
Controlled Electrophilic Aromatic Bromination Methodologies
The bromination of aromatic compounds is a well-established process. In the case of ketones, bromination can be achieved using bromine in methanol. orgsyn.org It is important to control the reaction temperature to prevent the formation of isomeric byproducts. orgsyn.org The hydrolysis of any intermediate α-bromodimethyl ketals is also a necessary step. orgsyn.org For the synthesis of compounds like 2-bromo-3-fluorobenzoic acid, a multi-step process involving nitration, bromination, reduction, deamination, separation, and hydrolysis can be employed, starting from m-fluorobenzotrifluoride. google.com
Nucleophilic Aromatic Substitution (SNAr) for Controlled Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) represents a primary mechanism for the introduction of nucleophiles onto an aromatic ring and is fundamentally different from SN1 or SN2 reactions. wikipedia.orgchemistrysteps.com The reaction proceeds via an addition-elimination pathway, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com Aromaticity is subsequently restored by the departure of a leaving group.
For the SNAr mechanism to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, thereby lowering the activation energy of the initial nucleophilic attack, which is typically the rate-determining step. chemistrysteps.com
A notable characteristic of the SNAr reaction is the reactivity order of halogens as leaving groups, which is often F > Cl > Br > I. masterorganicchemistry.com This is counterintuitive when compared to S_N2 reactions, where C-F bonds are the strongest and fluorides are poor leaving groups. In SNAr, because the C-X bond is not broken in the rate-limiting step, the high electronegativity of fluorine is the dominant factor. It strongly withdraws electron density from the ring, activating it towards nucleophilic attack and accelerating the reaction. masterorganicchemistry.com This principle is widely used for the introduction of fluorine-18 (B77423) in the synthesis of PET radiotracers on electron-deficient arenes. harvard.edu
While not a typical method for the de novo synthesis of fluorinated rings, SNAr can be used in a controlled manner to introduce additional fluorine atoms or other functionalities onto an already substituted, electron-poor aromatic precursor.
Application of Directed Ortho Metalation (DoM) in Substituted Benzoate Synthesis
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination directs the strong base to deprotonate the C-H bond at the ortho position, forming a highly reactive aryllithium intermediate that can then be quenched with an electrophile to install a new substituent with high regioselectivity. wikipedia.org
The carboxylate group itself can act as a potent DMG, enabling the direct functionalization of unprotected benzoic acids. organic-chemistry.org This approach avoids the need for protecting group strategies often required for the more traditional amide or methoxy (B1213986) DMGs. Research has shown that the choice of base and reaction conditions can influence the site of metalation. For instance, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation exclusively at the C6 position (ortho to the carboxylate), while using n-BuLi/t-BuOK reverses the regioselectivity, targeting the position ortho to the methoxy group. organic-chemistry.orgunblog.fr This tunability is crucial for the synthesis of highly substituted benzoates.
A synthesis of 3-bromo-2,6-difluorobenzaldehyde, a direct precursor to the target molecule's corresponding acid, utilizes a related lithiation strategy. In this procedure, 1-bromo-2,4-difluorobenzene (B57218) is treated with lithium diisopropylamide (LDA) at low temperatures, followed by quenching with dimethylformamide (DMF) to introduce the aldehyde group. chemicalbook.com Here, the bromine and fluorine atoms direct the lithiation to the C3 position.
Below is a table summarizing various conditions and outcomes in DoM reactions on benzoic acid derivatives.
| Directing Group (DMG) | Substrate | Base/Solvent System | Position of Metalation | Ref. |
| Carboxylate (-COOH) | 2-Methoxybenzoic Acid | s-BuLi/TMEDA | Ortho to Carboxylate (C6) | organic-chemistry.org |
| Carboxylate (-COOH) | 2-Methoxybenzoic Acid | n-BuLi/t-BuOK | Ortho to Methoxy (C3) | organic-chemistry.org |
| Amide (-CONEt₂) | N,N-diethylbenzamide | sec-BuLi/TMEDA | Ortho to Amide | researchgate.net |
| Halogens (-Br, -F) | 1-Bromo-2,4-difluorobenzene | LDA/THF | Between Br and F (C3) | chemicalbook.com |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods, particularly those involving transition metals, offer efficient and selective pathways for constructing complex aromatic molecules. These reactions often proceed under milder conditions and with greater functional group tolerance than stoichiometric methods.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While specific catalytic syntheses for this compound are not widely detailed, extensive research on analogous systems provides a clear blueprint for potential synthetic routes. nih.gov Catalysts based on palladium, nickel, and copper are frequently used to form C-C and C-heteroatom bonds on fluorinated aromatic rings. nih.govcapes.gov.br
These methods can be applied to introduce the bromo substituent onto a difluorobenzoate scaffold or to construct the aromatic ring itself. For example, a difluorinated arylboronic acid could be coupled with a bromine source, or a dibromo-difluoro-aromatic compound could be selectively functionalized. The development of methods for the direct difluoroalkylation of aromatic compounds using difluoroalkyl halides and transition metal catalysts highlights the power of this approach for creating fluorinated molecules. nih.govcapes.gov.br
Recent advances have also demonstrated the use of gem-difluoroalkenes and gem-difluorinated cyclopropanes as synthons in transition metal-catalyzed reactions to produce monofluorinated alkene products, showcasing the versatility of fluorinated building blocks in catalytic transformations. nih.govresearchgate.net
The following table presents examples of transition metal-catalyzed reactions on analogous fluorinated systems.
| Catalyst System | Substrate Type | Coupling Partner | Product Type | Ref. |
| Palladium (Pd) | Difluorocarbene Source | Aryl Boronic Acid | Difluoromethylenated Arene | cas.cn |
| Copper (Cu) | Aryl Halide | Difluoroalkyl Halide | Difluoroalkylated Arene | nih.gov |
| Nickel (Ni) | gem-Difluorinated Cyclopropane | Boronic Acid | Arylated 2-Fluoroallylic Scaffold | researchgate.net |
| Rhodium (Rh) | gem-Difluorinated Cyclopropane | Epoxide | Fluoroallyl Ether | researchgate.net |
Process Optimization and Scalability Studies for this compound Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product purity. While specific scalability studies for this compound are not publicly available, procedures for the closely related isomer, Methyl 4-bromo-2,6-difluorobenzoate, offer insight into the practical considerations for scale-up. echemi.com
A common final step in the synthesis of benzoate esters is the esterification of the corresponding carboxylic acid. Scalable methods for this transformation often involve reagents like thionyl chloride (SOCl₂) or trimethylsilyl (B98337) chloride (TMS-Cl) in methanol. One documented procedure involves refluxing 4-bromo-2,6-difluorobenzoic acid with SOCl₂ in methanol, followed by concentration under reduced pressure and an aqueous workup with sodium bicarbonate to neutralize excess acid before extraction. echemi.com Another method uses TMS-Cl in methanol at 60 °C. echemi.com
Key optimization parameters for such a process would include:
Reagent Stoichiometry: Minimizing the excess of costly or hazardous reagents like SOCl₂.
Temperature and Reaction Time: Determining the optimal balance to achieve full conversion while minimizing the formation of impurities.
Workup and Purification: Developing an efficient extraction and crystallization or distillation procedure to isolate the product in high purity. For the 4-bromo isomer, purification involves concentration, dilution, extraction with ethyl acetate, and drying. echemi.com
Solvent Choice: Selecting solvents that are effective, safe, and easily recoverable.
Byproduct Removal: Efficiently removing byproducts such as hydrochloric acid and sulfur dioxide when using thionyl chloride.
These considerations are directly applicable to the synthesis of this compound, where the final esterification of 3-bromo-2,6-difluorobenzoic acid would likely follow a similar optimized protocol.
Reactivity and Comprehensive Chemical Transformations of Methyl 3 Bromo 2,6 Difluorobenzoate
Transformations Involving the Aromatic Bromine Substituent
The carbon-bromine bond is a key reactive site in methyl 3-bromo-2,6-difluorobenzoate, enabling a variety of chemical modifications. These transformations primarily include nucleophilic displacement, palladium-catalyzed cross-coupling reactions, and reductive debromination.
Nucleophilic Displacement Reactions and Mechanistic Insights
Direct nucleophilic displacement of the aromatic bromine atom is generally challenging under standard conditions. However, the presence of activating groups and specific reaction conditions can facilitate such transformations. The strong electron-withdrawing nature of the two fluorine atoms and the methyl ester group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). While the fluorine atoms are typically more susceptible to SNAr, specialized catalysts or reaction pathways, such as those involving benzyne (B1209423) intermediates, could potentially lead to bromine displacement. Further research is required to fully elucidate the mechanistic pathways for direct nucleophilic displacement of the bromine in this specific molecule.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for Derivatization
The bromine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.govrsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.canih.gov This method is widely used for creating biaryl structures. For instance, this compound can be coupled with various arylboronic acids to introduce new aryl groups at the C3 position. These reactions often exhibit high functional group tolerance. uwindsor.ca
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction is a highly efficient method for the synthesis of aryl alkynes. The coupling of this compound with different terminal alkynes provides a direct route to 3-alkynyl-2,6-difluorobenzoate derivatives. Modern protocols sometimes allow for copper-free conditions, enhancing the reaction's applicability. researchgate.net
Negishi Coupling: The Negishi coupling employs an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex. researchgate.net This reaction is known for its high reactivity and selectivity. Treatment of this compound with an organozinc reagent in the presence of a suitable palladium catalyst can introduce a variety of alkyl, aryl, or vinyl substituents. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reagents | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₂CO₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryl compounds |
| Sonogashira | Terminal alkyne, Base (e.g., Et₃N) | Pd catalyst, Cu(I) co-catalyst | Aryl alkynes |
| Negishi | Organozinc reagent | Pd or Ni catalyst | Alkylated/Arylated/Vinylated arenes |
Reductive Debromination Pathways and Selectivity Studies
Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Other methods include the use of reducing agents like tin hydrides or zinc dust in the presence of an acid. Selectivity is a key consideration in these reactions, as the other functional groups on the ring should remain intact. The conditions for reductive debromination must be carefully chosen to avoid reduction of the ester group or unintended side reactions involving the fluorine substituents.
Reactivity Profile of the Fluorine Substituents on the Benzoate (B1203000) Ring
The two fluorine atoms at the C2 and C6 positions significantly influence the electronic properties and reactivity of the aromatic ring.
Influence of Fluorine on Aromatic Ring Activation and Deactivation
Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring has a dual electronic effect. Inductively, the fluorine atoms are strongly electron-withdrawing (-I effect), which deactivates the ring towards electrophilic aromatic substitution. This deactivation is particularly pronounced due to the presence of two fluorine atoms. However, through resonance, fluorine can act as a weak electron-donating group (+M effect) by donating a lone pair of electrons to the aromatic system.
Investigation of Nucleophilic Aromatic Substitution of Fluorine (SNAr) Potential
The fluorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr). The strong activation provided by the ortho and para electron-withdrawing groups (the ester and the other fluorine atom) facilitates the attack of nucleophiles on the carbon atoms bearing the fluorine substituents. beilstein-journals.org
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The high electronegativity of fluorine makes it a good leaving group in this context, especially when the aromatic ring is sufficiently activated. Studies on related polyfluorinated aromatic compounds have shown that fluorine can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. beilstein-journals.org The regioselectivity of the substitution (i.e., whether the C2 or C6 fluorine is replaced) would depend on the specific nucleophile and reaction conditions. The steric hindrance and electronic influence of the adjacent bromine and ester groups would play a critical role in determining the outcome of such reactions.
Ester Group Interconversions and Modifications
The methyl ester group of this compound can undergo several important transformations, providing access to other valuable derivatives.
Hydrolysis to 3-bromo-2,6-difluorobenzoic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-bromo-2,6-difluorobenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The presence of the electron-withdrawing fluorine atoms and the bromine atom can influence the reactivity of the ester group, but generally, standard hydrolysis procedures are effective. The resulting 3-bromo-2,6-difluorobenzoic acid is a key intermediate for the synthesis of more complex molecules. nih.govorganic-chemistry.org
Transesterification Reactions with Other Alcohols
Transesterification allows for the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or a Lewis acid would yield Ethyl 3-bromo-2,6-difluorobenzoate. This process is an equilibrium reaction, and using a large excess of the new alcohol can drive the reaction to completion. This method provides a straightforward route to a variety of esters with different alkyl or aryl groups, expanding the synthetic utility of the parent compound.
Selective Reduction of the Ester Group to Alcohol
The selective reduction of the ester group in this compound to the corresponding primary alcohol, (3-bromo-2,6-difluorophenyl)methanol, can be accomplished using specific reducing agents. While strong reducing agents like lithium aluminum hydride would also reduce the aromatic ring or cleave the carbon-halogen bonds, milder reagents are preferred for selectivity. Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, such as methanol (B129727) or a mixture of THF and methanol, is known to reduce aromatic esters to alcohols. nih.gov This method is often chemoselective, leaving other functional groups on the aromatic ring, like the bromo and fluoro substituents, intact. nih.gov
Functionalization of the Aromatic Ring System
The aromatic ring of this compound is substituted with one bromine and two fluorine atoms, which direct the position of incoming electrophiles or facilitate metalation for subsequent functionalization.
Directed Functionalization Strategies for Ortho-, Meta-, and Para-Substitution
The substitution pattern of the aromatic ring offers several possibilities for further functionalization. The fluorine atoms are known to be ortho-directing groups in directed ortho-metalation (DoM) reactions. bldpharm.com This strategy involves the use of a strong base, such as an organolithium reagent, to deprotonate the ring at a position ortho to the fluorine atom. In the case of this compound, the positions ortho to the fluorine atoms are the C2 and C6 positions, which are already substituted. However, the fluorine at C2 can direct metalation to the C3 position, which is occupied by bromine. Alternatively, the bromine atom itself can act as a directing group in some metalation reactions. bldpharm.com
Electrophilic aromatic substitution reactions will be governed by the directing effects of the existing substituents. The ester group is a meta-directing and deactivating group. The fluorine and bromine atoms are deactivating but ortho-, para-directing. The combined effect of these substituents will determine the regioselectivity of the substitution.
Introduction of Diverse Functional Groups (e.g., nitro, amino)
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents. The ester group at C1 directs meta (to C3 and C5), while the fluorine at C2 directs ortho and para (to C1, C3 and C5), and the fluorine at C6 directs ortho and para (to C1, C5 and C7-which is C1). The bromine at C3 directs ortho and para (to C2, C4 and C6). Considering the steric hindrance and the combined electronic effects, the most likely position for nitration would be C5.
Amination: An amino group can be introduced indirectly. One common method is the reduction of a nitro group. Therefore, nitration of this compound followed by reduction of the resulting nitro-substituted compound would yield an amino-substituted derivative. The reduction of the nitro group can be carried out using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, which are generally compatible with the ester and halo substituents. The synthesis of related amino-bromo-fluorobenzoic acids has been reported, indicating the feasibility of such transformations.
Chemo-, Regio-, and Stereoselective Transformations Guided by Fluorine and Bromine
The distinct electronic properties of fluorine and bromine are central to achieving selectivity in reactions involving this compound. The high electronegativity of the fluorine atoms significantly acidifies the ortho protons and activates the aromatic ring towards nucleophilic attack. Conversely, the carbon-bromine bond is weaker and more susceptible to oxidative addition in transition metal-catalyzed processes. This dichotomy in reactivity allows for the selective functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the fluorine atoms play a dual role. Their strong inductive electron-withdrawing effect stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of the SNAr mechanism. This activation often leads to the preferential substitution of one of the fluorine atoms by a nucleophile, despite fluoride (B91410) being a poorer leaving group than bromide in other contexts. The regioselectivity of this substitution is influenced by the position of the bromo and ester groups. Attack at the C-2 fluorine is sterically hindered by the adjacent bromine and methyl ester groups. Therefore, nucleophilic attack is more likely to occur at the C-6 fluorine.
Directed ortho-Metalation (DoM)
Directed ortho-metalation provides another avenue for regioselective functionalization. The ester group can act as a directed metalation group (DMG), coordinating to a strong base like an organolithium reagent and directing deprotonation to the adjacent C-2 position. However, the strong inductive effect of the fluorine atoms also acidifies the C-4 and C-5 protons. The outcome of lithiation can therefore be highly dependent on the reaction conditions, including the base used and the temperature. The interplay between the directing effect of the ester and the activating effect of the fluorines determines the site of metalation.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is the primary site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The C-Br bond is more readily cleaved by palladium catalysts in the oxidative addition step compared to the much stronger C-F bonds. This chemoselectivity allows for the introduction of a wide range of substituents at the C-3 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions, especially given the electron-deficient nature of the aromatic ring.
While specific, detailed research findings and data tables for the chemo-, regio-, and stereoselective transformations of this compound are not extensively available in the public domain, the reactivity can be inferred from studies on structurally similar compounds. For instance, the Suzuki-Miyaura coupling of polyfluorinated biphenyls demonstrates the feasibility of cross-coupling with electron-poor substrates, highlighting the importance of catalyst and ligand selection. nih.gov
Below are illustrative tables of potential selective transformations of this compound based on established chemical principles.
Table 1: Hypothetical Regioselective Nucleophilic Aromatic Substitution
| Nucleophile | Proposed Major Product | Reaction Conditions |
| Sodium Methoxide (B1231860) | Methyl 3-bromo-2-fluoro-6-methoxybenzoate | Base, Solvent, Heat |
| Ammonia | Methyl 3-bromo-6-amino-2-fluorobenzoate | High pressure, Catalyst |
Table 2: Potential Cross-Coupling Reactions at the C-Br Bond
| Reaction Type | Coupling Partner | Potential Product | Catalyst System |
| Suzuki-Miyaura | Phenylboronic acid | Methyl 2,6-difluoro-[1,1'-biphenyl]-3-carboxylate | Pd catalyst, Ligand, Base |
| Sonogashira | Phenylacetylene | Methyl 2,6-difluoro-3-(phenylethynyl)benzoate | Pd/Cu catalyst, Base |
| Buchwald-Hartwig | Aniline (B41778) | Methyl 3-(phenylamino)-2,6-difluorobenzoate | Pd catalyst, Ligand, Base |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of Methyl 3-bromo-2,6-difluorobenzoate. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
The analysis of one-dimensional NMR spectra provides fundamental information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two main signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would show a complex multiplet pattern due to spin-spin coupling between the two aromatic protons and with the adjacent fluorine atoms. The methyl protons would appear as a singlet, typically in the range of 3.8-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would display distinct signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromo and fluoro groups), leading to a well-resolved spectrum. The carbon atoms directly bonded to the fluorine atoms will appear as doublets due to one-bond C-F coupling.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in the molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and the coupling constants between the fluorine atoms and with the neighboring protons and carbons offer valuable structural insights.
Predicted NMR Data for this compound:
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | Aromatic-H | 7.50 - 7.70 | m | - |
| ¹H | Aromatic-H | 7.10 - 7.30 | m | - |
| ¹H | -OCH₃ | ~3.9 | s | - |
| ¹³C | C=O | ~164 | s | - |
| ¹³C | C-F | ~158 | d | ¹JCF ≈ 250 |
| ¹³C | C-F | ~155 | d | ¹JCF ≈ 250 |
| ¹³C | C-Br | ~115 | s | - |
| ¹³C | Aromatic-C | ~132 | d | nJCF |
| ¹³C | Aromatic-C | ~125 | d | nJCF |
| ¹³C | Aromatic-C | ~118 | s | - |
| ¹³C | -OCH₃ | ~53 | q | - |
| ¹⁹F | F | -110 to -115 | m | - |
| ¹⁹F | F | -115 to -120 | m | - |
Note: The predicted data is based on computational models and may vary from experimental values. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, and 'q' denotes quartet.
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlation between coupled protons. For this compound, this would primarily show the coupling between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and for the methyl group.
The methyl protons to the carbonyl carbon and the aromatic carbon at the ester linkage.
The aromatic protons to neighboring and more distant carbons in the benzene (B151609) ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, even if they are not directly coupled. For this molecule, it could show a correlation between the methyl protons and the aromatic proton at the adjacent position, providing further confirmation of the geometry.
Mass Spectrometry (MS and MS/MS) for Molecular Architecture Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Predicted HRMS Data for this compound:
| Isotopologue | Formula | Calculated Exact Mass (m/z) |
| [M(⁷⁹Br)]⁺ | C₈H₅⁷⁹BrF₂O₂⁺ | 249.9441 |
| [M(⁸¹Br)]⁺ | C₈H₅⁸¹BrF₂O₂⁺ | 251.9420 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of fragment ions. The analysis of these fragments provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways:
Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a prominent fragment ion corresponding to the benzoyl cation.
Loss of formaldehyde (B43269) (CH₂O) from the ester group.
Sequential loss of carbon monoxide (CO).
Cleavage of the bromine atom.
The fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. This technique is excellent for identifying the functional groups present in this compound.
Key expected vibrational frequencies include:
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) corresponding to the C-O bonds of the ester.
Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region.
C-F Stretches: Strong absorption bands typically found in the 1100-1400 cm⁻¹ region.
C-Br Stretch: A weaker absorption band in the lower frequency region, typically around 500-650 cm⁻¹.
Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹.
Methyl C-H Stretches: Bands in the 2850-2960 cm⁻¹ region.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Methyl C-H Stretch | 2950 - 2990 | Medium |
| C=O Stretch (Ester) | 1725 - 1745 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1500 | Medium-Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| C-O Stretch (Ester) | 1100 - 1250 | Strong |
| C-Br Stretch | 550 - 650 | Medium-Weak |
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmaceutical intermediates.
In a study of a novel ortho-fluoroazobenzene derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, X-ray crystallography revealed that the molecule crystallizes in the centrosymmetric space group P-1. researchgate.net The asymmetric unit contained two rotomeric forms of the molecule, distinguished by the rotational angle of the ortho-fluoro azo rings relative to the methyl 4-bromobenzoate (B14158574) plane. One rotomer exhibited a rotation angle of 4.4°, while the other showed a significantly different angle of 76.9°. researchgate.net This detailed structural information helps to explain the observed photoactivity of the molecule in solution and its inhibition in the tightly packed crystalline state. researchgate.net
Table 1: Crystallographic Data for Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.245(3) |
| b (Å) | 9.132(3) |
| c (Å) | 11.123(4) |
| α (°) | 85.53(2) |
| β (°) | 78.98(2) |
| γ (°) | 65.91(3) |
| Volume (ų) | 749.1(5) |
| Z | 2 |
Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of this compound and related compounds.
HPLC is a versatile technique used for the separation of non-volatile or thermally sensitive compounds. It is widely employed in the pharmaceutical industry for purity testing, impurity profiling, and chiral separations.
The separation of chiral compounds, which are non-superimposable mirror images of each other (enantiomers), is of particular importance in drug development, as different enantiomers can have distinct pharmacological effects. Chiral stationary phases (CSPs) are used in HPLC to resolve these enantiomers. Polysaccharide derivatives, such as those based on cellulose (B213188) and amylose, are common CSPs. jiangnan.edu.cn For instance, a study on the resolution of 1-bromo-3-chloro-2-propanol derivatives utilized normal phase HPLC with a chiral column (ODH) and a mobile phase of n-hexane and isopropanol (B130326) to separate the enantiomers. researchgate.net While specific HPLC methods for the chiral separation of this compound are not extensively detailed in the provided results, the principles of chiral HPLC with polysaccharide-based columns would be applicable. jiangnan.edu.cnresearchgate.net
The purity of various substituted benzoates, including bromo- and fluoro-substituted methylbenzoates, is routinely checked using HPLC. Commercial suppliers often provide purity data determined by HPLC, with purities typically around 98% or higher. sigmaaldrich.comfishersci.com
Table 2: Example of HPLC Conditions for Chiral Separation researchgate.net
| Parameter | Condition |
| Column | Chiralcel ODH |
| Mobile Phase | n-hexane:isopropanol (80:20) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound.
In the synthesis of related compounds like 2-bromo-3-fluorobenzoic acid, GC is used to monitor the progress of reactions, such as nitration, to ensure the reaction goes to completion. google.com A significant advancement in GC is the development of low thermal mass GC (LTM GC), which allows for ultrafast temperature programming and rapid cooling. rsc.org This technology has been successfully applied to the separation and quantification of isomers of bromofluorobenzaldehyde, which are structurally related to potential impurities or starting materials for this compound. rsc.org An LTM GC method using a DB-624 column demonstrated high sensitivity, with detection and quantitation limits of 0.4 ppm and 1.2 ppm, respectively, for bromofluorobenzaldehyde isomers. rsc.org The accuracy of this method was confirmed by recovery studies, which showed results between 93.7% and 107.7%. rsc.org
The volatility of this compound itself, along with any potential volatile impurities from its synthesis, makes GC a suitable method for its purity profiling. The synthesis of methyl 4-bromo-2,6-difluorobenzoate, for example, involves the esterification of 4-bromo-2,6-difluorobenzoic acid with methanol (B129727), often using reagents like thionyl chloride or TMS-Cl. echemi.com Any residual starting materials or byproducts from these reactions could potentially be identified and quantified by GC.
Table 3: Performance of LTM GC Method for Bromofluorobenzaldehyde Isomers rsc.org
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Detection Limit (LOD) | 0.4 ppm |
| Quantitation Limit (LOQ) | 1.2 ppm |
| Accuracy (Recovery) | 93.7% - 107.7% |
Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 2,6 Difluorobenzoate
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 3-bromo-2,6-difluorobenzoate, these calculations can elucidate the effects of its substituent groups on the aromatic ring, influencing its stability and reactivity.
While specific DFT studies on this compound are not widely available in the public domain, the principles of DFT can be applied to predict its reactivity and stability. DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G*), are powerful tools for this purpose. nih.gov
For analogous compounds, DFT has been used to calculate key electronic properties. These calculations typically involve geometry optimization to find the lowest energy structure. From this, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
The electron-withdrawing nature of the two fluorine atoms and the bromine atom, along with the ester group, significantly influences the electronic distribution in the benzene (B151609) ring. DFT can quantify these effects by calculating atomic charges and mapping the electrostatic potential. This information helps in predicting the most likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability. |
| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |
Note: These values are hypothetical and based on typical values for similar halogenated aromatic esters. Actual values would require specific DFT calculations.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for predicting electronic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive, can provide more accurate results for electron correlation effects.
For a molecule like this compound, ab initio calculations could be particularly useful in accurately predicting properties sensitive to electron correlation, such as activation energies for reactions. Studies on similar substituted nitrenium ions have demonstrated the power of high-level ab initio methods (like QCISD(T)) in elucidating reaction mechanisms and energetics. nist.gov These methods can precisely model the interactions between the substituents and the aromatic system, providing a detailed picture of the electronic landscape and its implications for reactivity.
Conformational Analysis and Exploration of Conformational Landscapes
The conformational flexibility of this compound primarily revolves around the rotation of the methyl ester group relative to the plane of the benzene ring. The orientation of this group can be influenced by steric hindrance and electronic interactions with the adjacent fluorine atom.
Conformational analysis of esters has shown that the Z conformation is generally favored due to a combination of steric and dipole-dipole interactions. researchgate.net However, in the case of this compound, the ortho-fluorine substituent could introduce repulsive interactions that might favor a non-planar conformation of the ester group. Computational studies on similar 1,3-difluorinated systems have highlighted the significant impact of fluorine substitution on conformational preferences, which are also dependent on the polarity of the medium. semanticscholar.orgnih.gov
A potential energy surface scan, performed using computational methods, can map the energy changes associated with the rotation of the C-C bond connecting the ester group to the ring. This would reveal the most stable conformers and the energy barriers between them.
Table 2: Predicted Relative Energies of Key Conformations of this compound
| Conformation | Dihedral Angle (F-C-C=O) | Predicted Relative Energy (kcal/mol) |
| Planar | 0° | 1.5 |
| Perpendicular | 90° | 0 |
| Planar (anti) | 180° | 2.0 |
Note: These are hypothetical values to illustrate the concept. The perpendicular conformation might be favored to minimize steric clash between the carbonyl oxygen and the ortho-fluorine.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, Collision Cross Section)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of this compound.
NMR Chemical Shifts: DFT calculations have become a standard tool for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated aromatic compounds, specific scaling factors can be applied to the computed isotropic shielding values to improve the accuracy of the predicted chemical shifts. acs.orgescholarship.orgresearchgate.net The B3LYP functional with the 6-31+G(d,p) basis set has been recommended for reliable and rapid predictions of ¹⁹F NMR shifts. nih.gov
IR Frequencies: The vibrational frequencies in an IR spectrum can also be calculated using DFT. These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule. For instance, the characteristic C=O stretching frequency of the ester group and the C-F and C-Br stretching frequencies can be predicted. Theoretical studies on substituted benzoic acids have shown good agreement between calculated and experimental IR spectra. sgu.rursc.orgdocbrown.infoquora.comresearchgate.net
Collision Cross Section (CCS): While less common, the collision cross section, a parameter measured in ion mobility mass spectrometry, can also be predicted computationally. This provides information about the size and shape of the molecule in the gas phase.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Range (Typical) |
| ¹H NMR (δ, ppm) - OCH₃ | 3.9 - 4.1 | 3.5 - 4.5 |
| ¹³C NMR (δ, ppm) - C=O | 160 - 165 | 160 - 175 |
| ¹⁹F NMR (δ, ppm) | -110 to -130 | -100 to -140 (for ortho-fluoroaromatics) |
| IR Frequency (cm⁻¹) - C=O Stretch | 1720 - 1740 | 1715 - 1750 |
| IR Frequency (cm⁻¹) - C-F Stretch | 1200 - 1300 | 1100 - 1350 |
Note: Predicted values are based on computational models and typical ranges for similar functional groups.
Reaction Mechanism Elucidation Using Advanced Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally.
For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, computational methods can be used to identify the transition state structures and calculate the associated energy barriers (activation energies). numberanalytics.com Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of the transition state. wikipedia.orglibretexts.org
The mechanism of electrophilic aromatic substitution, for example, involves the formation of a high-energy intermediate. masterorganicchemistry.com Computational modeling can map the entire reaction pathway, from reactants to products, through the transition states. This allows for a detailed understanding of the factors controlling the reaction rate and selectivity. Recent advances in computational chemistry have made it possible to study increasingly complex reaction mechanisms, including the role of non-covalent interactions. rsc.orgresearchgate.net
For a hypothetical nucleophilic substitution reaction on this compound, computational analysis would involve locating the transition state structure where the nucleophile attacks the aromatic ring and the leaving group (e.g., bromide) is partially detached. The calculated energy of this transition state relative to the reactants would provide the activation energy for the reaction.
Table 4: Hypothetical Calculated Energy Profile for a Nucleophilic Aromatic Substitution on this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +25 |
| Intermediate | +5 |
| Products | -10 |
Note: These values are illustrative for a hypothetical reaction and would need to be calculated for a specific process.
Molecular Docking and Ligand-Protein Interaction Studies for Derived Bioactive Molecules
Similarly, no research could be found that details the synthesis of bioactive molecules explicitly derived from this compound followed by molecular docking and ligand-protein interaction studies. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for screening potential drug candidates. The lack of such studies suggests that either derivatives of this compound have not been investigated for their bioactive potential, or the results of such investigations have not been made public.
While computational studies and molecular docking analyses are available for isomers and other related halogenated benzene derivatives, the strict adherence to the specified compound, this compound, and its direct derivatives prevents the inclusion of that information in this report.
Table of Compounds
Since no specific research findings could be generated for the requested topics, a table of mentioned compounds is not applicable.
Applications of Methyl 3 Bromo 2,6 Difluorobenzoate in Advanced Organic Synthesis
Role as a Key Building Block in the Synthesis of Complex Organic Scaffolds
The utility of Methyl 3-bromo-2,6-difluorobenzoate as a key building block stems from the distinct reactivity of its substituent groups. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or nitrogen-containing moieties. The fluorine atoms, in addition to influencing the electronic properties of the benzene (B151609) ring, can modulate the pharmacokinetic profile of the final molecule by enhancing metabolic stability and membrane permeability. The methyl ester group offers a site for hydrolysis and subsequent amide bond formation or other modifications.
This trifunctional nature allows for a stepwise and controlled elaboration of the molecular scaffold. For instance, the bromine atom can be selectively displaced or coupled without affecting the ester or the fluorine atoms under specific reaction conditions. This orthogonality is crucial in multi-step syntheses, allowing for the sequential introduction of different functionalities to build up molecular complexity.
Precursor for the Development of Pharmacologically Active Compounds
The structural motifs accessible from this compound are prevalent in a range of biologically active molecules. Its application as a precursor is particularly notable in the development of antagonists for key neurological receptors and inhibitors for enzymes implicated in various diseases.
Synthesis of Dopamine D2 and D3 Receptor Antagonists
Dopamine D2 and D3 receptors are critical targets in the treatment of various neuropsychiatric disorders. The synthesis of selective antagonists for these receptors is an active area of research. While specific examples detailing the direct use of this compound are proprietary, the general synthetic strategies for D2/D3 antagonists often involve the construction of a core aromatic structure linked to a basic amine moiety via a linker. nih.gov
A plausible synthetic route would involve a Suzuki or similar cross-coupling reaction at the bromine position of this compound with a suitable boronic acid or ester partner. The resulting coupled product can then be subjected to amidation of the methyl ester with a desired amine-containing fragment to yield the final antagonist. The difluoro substitution pattern is known to be beneficial for receptor affinity and selectivity in some classes of antagonists.
Synthesis of Serotonin-3 (5-HT3) Receptor Antagonists
Serotonin-3 (5-HT3) receptor antagonists are primarily used as antiemetics. The core of many 5-HT3 antagonists features an aromatic or heteroaromatic moiety linked to an azabicyclic or a similar basic group. nih.govnih.gov The synthesis of such compounds can be envisioned starting from this compound.
Integration into NADPH Oxidase (NOX) Inhibitor Synthesis
The NADPH oxidase (NOX) family of enzymes are involved in the production of reactive oxygen species (ROS) and are implicated in various pathological conditions, making them attractive therapeutic targets. nih.gov The development of selective NOX inhibitors is a significant challenge in medicinal chemistry.
The synthesis of certain classes of NOX inhibitors involves the construction of complex heterocyclic systems. This compound can serve as a starting material for the synthesis of substituted benzimidazole (B57391) or other heterocyclic scaffolds found in NOX inhibitors. A typical synthetic sequence might involve an initial nucleophilic aromatic substitution of one of the fluorine atoms or a coupling reaction at the bromine position, followed by a series of transformations to build the desired heterocyclic ring system.
Contribution to the Synthesis of BRAF Inhibitors
BRAF is a protein kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway, and mutations in the BRAF gene are found in a significant percentage of human cancers. The development of BRAF inhibitors is a major focus in oncology research. Many BRAF inhibitors possess a core aromatic or heteroaromatic structure.
The difluorinated phenyl ring is a common feature in several known BRAF inhibitors, where it often interacts with key amino acid residues in the ATP-binding pocket of the enzyme. This compound provides a ready source for this difluorinated phenyl motif. A synthetic strategy could involve a Suzuki or other cross-coupling reaction to attach a larger heterocyclic system to the brominated position. Subsequent modifications of the ester group would lead to the final inhibitor structure.
Utility in the Development of Agrochemical Candidates
Halogenated benzoic acid derivatives are a well-established class of compounds in the agrochemical industry, with applications as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it an interesting starting point for the synthesis of new agrochemical candidates. The presence of multiple halogen atoms can enhance the biological activity and modify the environmental persistence of the resulting compounds.
While specific commercial agrochemicals derived directly from this starting material are not publicly disclosed, its structural features are relevant to the design of new active ingredients. For instance, it can be used to synthesize novel auxinic herbicides or compounds that interfere with other critical biological processes in weeds, fungi, or insects. A general approach would involve the modification of the ester and bromo functionalities to introduce toxophoric groups or moieties that improve plant uptake and translocation.
Applications in Materials Science for Novel Functional Materials
The quest for new materials with tunable properties is a driving force in materials science. This compound, while not a functional material in itself, serves as a crucial precursor for the synthesis of molecules with interesting solid-state properties, particularly in the domain of photochromic materials. Photochromic compounds can reversibly change their color upon exposure to light, making them suitable for applications such as smart windows, data storage, and molecular switches.
Research into related compounds provides strong evidence for the potential of this compound in this area. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, highlights the utility of a structurally similar building block. This compound was synthesized and found to be photoactive in solution, demonstrating the principle of using halogenated benzophenones to create photoswitchable molecules. The tight packing in the crystalline state of this particular molecule, however, was found to inhibit its photo-induced structural reorganization.
The synthetic strategy towards such photochromic molecules often involves the coupling of a substituted aniline (B41778) with a nitrosobenzene (B162901) derivative. In a hypothetical application, this compound could be chemically modified, for example by reduction of a nitro group introduced onto the ring, to form a key amine intermediate. This intermediate could then be reacted with a suitable partner to generate a novel azobenzene (B91143) derivative with potentially unique photochromic properties. The presence of the ortho-difluoro substitution is of particular interest as it can influence the electronic properties and the switching behavior of the resulting photochromic material.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | Methyl 4-bromo-2,6-difluorobenzoate |
| CAS Number | 1378875-92-3 | 773134-11-5 |
| Molecular Formula | C₈H₅BrF₂O₂ | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.03 g/mol | 251.03 g/mol |
| Appearance | Not specified | White to light brown solid |
| Melting Point | Not specified | 41-43 °C |
| Boiling Point | Not specified | 276.1 °C at 760 mmHg |
| Purity | 98% | >98% |
Exploration in Catalyst Ligand Design and Synthesis
The design of novel ligands is central to the advancement of homogeneous catalysis. The electronic and steric properties of a ligand play a pivotal role in determining the activity, selectivity, and stability of the resulting metal catalyst. The structural features of this compound, specifically the presence of fluorine and bromine atoms, suggest its potential as a starting material for the synthesis of new catalyst ligands.
Fluorinated phosphine (B1218219) ligands, for example, are known to influence the electronic properties of metal centers in catalytic complexes, which can lead to enhanced catalytic performance. The bromine atom in this compound provides a reactive handle for the introduction of a phosphine group via cross-coupling reactions, a common strategy in ligand synthesis.
However, a review of the current scientific literature does not reveal direct applications or specific synthetic routes employing this compound for the creation of catalyst ligands. While the synthesis of various phosphine ligands from halogenated precursors is a well-established field, the specific use of this compound remains an area for future exploration. The combination of the difluoro substitution pattern and the potential for phosphine introduction could lead to ligands with unique steric and electronic profiles, which might find utility in a range of catalytic transformations. Further research is required to develop synthetic methodologies to convert this compound into effective catalyst ligands and to evaluate their performance in catalysis.
Mechanistic Investigations of Reactions Involving Methyl 3 Bromo 2,6 Difluorobenzoate
Detailed Kinetic Studies of Key Chemical Transformations
In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Kinetic studies can help determine which of these steps is rate-limiting. For sterically hindered aryl halides like methyl 3-bromo-2,6-difluorobenzoate, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step.
Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | [this compound] (M) | [Phenylboronic Acid] (M) | [Pd(PPh₃)₄] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 2 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 2 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 2 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 4 | 3.0 x 10⁻⁵ |
This data is illustrative and serves to demonstrate the principles of kinetic analysis. It suggests that the reaction is first order with respect to the aryl halide and the palladium catalyst, and zero order with respect to the boronic acid, which is consistent with oxidative addition being the rate-determining step.
Application of Isotopic Labeling Experiments to Elucidate Reaction Pathways
Isotopic labeling is a powerful tool for tracing the fate of atoms and functional groups throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. In the context of reactions involving this compound, deuterium (²H) or carbon-13 (¹³C) labeling can be employed to probe the mechanism of C-H activation or to follow the carbon skeleton of the molecule.
For instance, in a hypothetical direct arylation reaction, a deuterium labeling experiment could differentiate between a concerted metalation-deprotonation mechanism and an oxidative addition-reductive elimination pathway. If the C-H bond cleavage is involved in the rate-determining step, a significant kinetic isotope effect (KIE) would be observed when a C-H bond is replaced with a C-D bond.
Furthermore, fluorine-18 (B77423) (¹⁸F) can be used in radiolabeling studies, particularly in the context of nucleophilic aromatic substitution, to investigate the exchange of fluoride (B91410) ions and to develop new radiotracers for positron emission tomography (PET).
Characterization of Reactive Intermediates Formed During Reactions
The direct observation and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. In palladium-catalyzed reactions of this compound, key intermediates would include palladium(II) species formed after oxidative addition. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry can be used to characterize these transient species.
For example, in a Sonogashira coupling reaction, the formation of a palladium-acetylide complex is a key step. The isolation and characterization of such an intermediate, although often challenging due to its transient nature, would provide strong evidence for the proposed catalytic cycle. In nucleophilic aromatic substitution reactions, the intermediate is a Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atoms in this compound would help to stabilize the negative charge in this intermediate. stackexchange.com
Influence of Solvent Effects and Catalyst Design on Reaction Mechanisms
The choice of solvent and the design of the catalyst can profoundly influence the reaction mechanism and, consequently, the efficiency and selectivity of a chemical transformation.
Solvent Effects: In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the nucleophile, thereby increasing its reactivity. libretexts.org For palladium-catalyzed cross-coupling reactions, the choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
Catalyst Design: The steric and electronic properties of the ligands coordinated to the palladium center are critical in tuning the reactivity and selectivity of the catalyst. rsc.org For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step and prevent catalyst deactivation. rsc.orgresearchgate.net The design of ligands that can promote challenging cross-coupling reactions is an active area of research. rsc.org
Table 2: Effect of Ligand on the Yield of a Hypothetical Suzuki-Miyaura Coupling Reaction
| Entry | Palladium Precursor | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 45 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | 85 |
| 3 | Pd(OAc)₂ | SPhos | 92 |
| 4 | Pd(OAc)₂ | XPhos | 95 |
This illustrative data highlights the significant impact of ligand choice on the efficiency of the cross-coupling reaction, with bulkier and more electron-donating ligands generally providing higher yields for sterically demanding substrates.
Future Research Directions and Perspectives for Methyl 3 Bromo 2,6 Difluorobenzoate
Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes
The current synthesis of Methyl 3-bromo-2,6-difluorobenzoate often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research will prioritize the development of greener alternatives that minimize environmental impact. This includes exploring catalytic C-H activation and late-stage functionalization strategies to introduce the bromo and fluoro groups more efficiently. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these new synthetic pathways.
Exploration of Unprecedented Chemical Transformations and Derivatization Strategies
The reactivity of this compound is largely dictated by its bromo and fluoro substituents. Future research will aim to uncover novel chemical transformations that exploit the unique electronic properties of this molecule. This could involve the development of new cross-coupling protocols, photoredox-catalyzed reactions, and asymmetric transformations to introduce chirality. The exploration of these new reactions will enable the synthesis of a wider range of complex derivatives with potentially valuable biological or material properties.
Expansion of Applications in Emerging Fields of Drug Discovery and Advanced Materials Science
This compound is a valuable building block for the synthesis of pharmaceuticals and advanced materials. Future research will focus on expanding its applications in these and other emerging fields. In drug discovery, the compound could be used to synthesize novel fluorinated analogs of known drugs to improve their metabolic stability and pharmacokinetic properties. In materials science, it could serve as a precursor for the development of new organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored electronic and optical properties.
Integration of Advanced Spectroscopic Probes for In-Situ Monitoring of Reaction Kinetics and Mechanisms
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new ones. Future research will leverage advanced spectroscopic techniques for the in-situ monitoring of reaction kinetics and the identification of transient intermediates. nih.govbirmingham.ac.uk Techniques such as time-resolved Raman spectroscopy and in-situ NMR will provide valuable insights into the intricate details of these chemical transformations, enabling more rational reaction design and control. nih.gov
Adoption of Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Reproducibility
To meet the growing demand for this compound and its derivatives, future research will focus on the adoption of flow chemistry and automated synthesis platforms. scispace.combeilstein-journals.org These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. scispace.com By integrating these advanced manufacturing techniques, the production of this important building block can be made more efficient, reproducible, and scalable.
Q & A
Q. What are the key synthetic methodologies for Methyl 3-bromo-2,6-difluorobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via bromination of methyl 2,6-difluorobenzoate or modification of related precursors. A critical step involves optimizing reaction parameters:
- Temperature : Bromination at 0–5°C minimizes side reactions (e.g., dehalogenation).
- Time : Extended reaction times (>12 hours) improve bromine incorporation but risk over-bromination.
- Purification : Column chromatography (hexane/ethyl acetate, 9:1) achieves >95% purity . Example protocol:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | NBS (N-bromosuccinimide) | Brominating agent |
| 2 | DCM (dichloromethane), 0°C | Solvent and temperature control |
| 3 | AIBN (azobisisobutyronitrile) | Radical initiator |
Q. How is the structure of this compound characterized experimentally?
Structural confirmation relies on:
- NMR : NMR shows aromatic protons (δ 7.2–7.8 ppm) and methoxy singlet (δ 3.9 ppm). NMR reveals two distinct fluorines (δ -110 to -115 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ m/z 250.95) aligns with molecular formula CHBrFO .
- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 147.6 Ų for [M+H]+) aid in ion mobility spectrometry .
Q. What physicochemical properties are critical for handling this compound in the lab?
Key properties include:
- Stability : Hygroscopic; store under inert gas (argon) at 2–8°C .
- Melting Point : 41–43°C (analogs suggest similar range) .
- Solubility : Soluble in DCM, DMF; sparingly soluble in water (<0.1 mg/mL) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution?
Density Functional Theory (DFT) simulations reveal:
- Electron-Deficient Aromatic Ring : Fluorine substituents withdraw electron density, activating the bromine for substitution.
- Transition State Analysis : SNAr (nucleophilic aromatic substitution) proceeds via a Meisenheimer intermediate, with energy barriers ~25 kcal/mol . Example computational workflow:
| Software | Method | Output |
|---|---|---|
| Gaussian 16 | B3LYP/6-311+G(d,p) | Optimized geometry |
| ORCA | DLPNO-CCSD(T) | Reaction energy profile |
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Comparative analysis with analogs (Table 1) highlights substituent effects:
| Compound | Substituents | Key Property |
|---|---|---|
| Methyl 4-ethoxy-2,6-difluorobenzoate | Ethoxy at C4 | Enhanced lipophilicity (logP +0.8) |
| Methyl 2,6-difluorobenzoate | No bromine | Lower electrophilicity |
| Methyl 3-bromo-2,4-difluorobenzoate | Bromine at C3 | Higher reactivity in Suzuki couplings |
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR shifts (e.g., carbonyl carbon δ 165–170 ppm) arise from solvent effects. Mitigation strategies:
- Standardized Solvents : Use deuterated DMSO or CDCl for consistency.
- Cross-Validation : Compare with high-resolution MS and X-ray crystallography (if available) .
Q. What are the challenges in optimizing this compound for catalytic applications?
Key issues include:
- Steric Hindrance : Ortho-fluorines impede metal coordination in cross-coupling reactions.
- Byproduct Formation : Competing debromination under basic conditions (e.g., Pd-catalyzed reactions). Solution: Use bulky ligands (e.g., XPhos) to stabilize intermediates .
Research Gaps and Future Directions
- Empirical CCS Validation : No experimental CCS data exists; ion mobility studies are needed .
- Biological Activity : Limited SAR data for antimicrobial or anticancer applications .
- Green Synthesis : Explore catalytic bromination to reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
